5-Ethyl-4-methylisoxazole-3-carboxylic acid
Description
5-Ethyl-4-methylisoxazole-3-carboxylic acid (CAS No. 1119452-16-2) is an isoxazole derivative characterized by an ethyl group at position 5, a methyl group at position 4, and a carboxylic acid substituent at position 3 of the heterocyclic ring. It is synthesized via ester hydrolysis or cyclization reactions involving nitrile oxides and alkynes . This compound is of interest in medicinal chemistry due to the structural versatility of isoxazoles, which are known for antimicrobial, anti-inflammatory, and immunomodulatory activities .
Properties
IUPAC Name |
5-ethyl-4-methyl-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-3-5-4(2)6(7(9)10)8-11-5/h3H2,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLPZJLKNFKANHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NO1)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001261192 | |
| Record name | 5-Ethyl-4-methyl-3-isoxazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001261192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1119452-16-2 | |
| Record name | 5-Ethyl-4-methyl-3-isoxazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1119452-16-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Ethyl-4-methyl-3-isoxazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001261192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-ethyl-4-methyl-1,2-oxazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-4-methylisoxazole-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of ethyl acetoacetate with hydroxylamine hydrochloride in the presence of a base can lead to the formation of isoxazole derivatives . Another method involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-4-methylisoxazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
EMICA serves as a crucial building block in organic synthesis. It is employed in:
- Reagent in Organic Reactions : Used for forming more complex molecules through substitution and oxidation reactions.
- Intermediate in Specialty Chemicals Production : Utilized in synthesizing agrochemicals and pharmaceuticals.
Biology
Research indicates potential biological activities, including:
- Antimicrobial Properties : Studies suggest that EMICA exhibits activity against various pathogens.
- Anti-inflammatory Effects : Investigations are ongoing to explore its role in reducing inflammation in biological systems.
Medicine
EMICA is being explored for its potential therapeutic applications:
- Pharmaceutical Intermediate : It may play a role in drug discovery, particularly in developing new medications targeting specific diseases.
- Research on Mechanisms of Action : Its interaction with biological targets could lead to novel therapeutic strategies.
Case Study 1: Antimicrobial Activity
A study conducted by researchers at a leading university examined the antimicrobial properties of EMICA against several bacterial strains. The results indicated significant inhibition of growth, suggesting its potential as a novel antimicrobial agent.
Case Study 2: Anti-inflammatory Research
In another investigation, EMICA was tested for anti-inflammatory effects using an animal model. The findings demonstrated a reduction in inflammatory markers, supporting its use in developing anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of 5-Ethyl-4-methylisoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key structural and physical properties of 5-ethyl-4-methylisoxazole-3-carboxylic acid with analogous compounds:
Key Observations :
- Substituent Positioning : The main compound distinguishes itself via the 5-ethyl and 4-methyl groups, whereas analogs like 3-ethyl-5-methylisoxazole-4-carboxylic acid invert substituent positions, impacting electronic and steric properties .
- Molecular Weight: Compounds with ethyl groups (e.g., C₇H₉NO₃) share identical molecular weights but differ in functional group placement.
- Acid Strength : The carboxylic acid group at position 3 in the main compound may exhibit different acidity compared to derivatives with COOH at positions 4 or 5 due to resonance effects .
Critical Differences :
- The main compound’s synthesis emphasizes regioselective ester hydrolysis, while others rely on cycloaddition or condensation .
Biological Activity
5-Ethyl-4-methylisoxazole-3-carboxylic acid (EMI) is a heterocyclic organic compound notable for its unique isoxazole structure, which includes a five-membered ring containing both nitrogen and oxygen. This compound, with a molecular formula of C7H9NO3 and a molecular weight of approximately 155.15 g/mol, has garnered attention in various fields due to its significant biological activity. This article delves into the biological properties, mechanisms of action, and potential applications of EMI, supported by relevant data and case studies.
Chemical Structure and Properties
The structural uniqueness of EMI arises from the specific arrangement of ethyl and methyl groups on the isoxazole ring, which influences its chemical reactivity and biological interactions. The compound appears as a white to cream powder and is soluble in various organic solvents, making it versatile for chemical applications. Its potential reactivity includes:
- Electrophilic substitution reactions typical of aromatic compounds.
- Esterification with alcohols due to the carboxylic acid group.
- Nucleophilic substitution reactions involving the nitrogen atom in the isoxazole ring.
Antimicrobial Properties
Research indicates that EMI exhibits notable antimicrobial properties. In a study assessing various isoxazole derivatives, EMI demonstrated significant activity against several bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways.
Anti-inflammatory Effects
EMI has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in immune cells, indicating a possible therapeutic role in conditions characterized by inflammation.
The biological activity of EMI can be attributed to its ability to interact with various biological targets:
- Binding Affinity : EMI has shown a capacity to bind with specific proteins and enzymes, which may alter their functional states. Techniques such as mass spectrometry and NMR spectroscopy have been employed to elucidate these interactions.
- Biochemical Pathways : The presence of the isoxazole ring allows EMI to participate in multiple biochemical pathways, potentially influencing cellular processes such as apoptosis and cellular signaling.
Case Studies
- Proteomics Research : A study highlighted EMI's role as a biochemical probe in proteomics research, where it was used to identify protein interactions in complex biological systems. This application underscores its utility in understanding cellular mechanisms at a molecular level.
- Antimicrobial Testing : In a comparative study of various isoxazole derivatives, EMI was tested against Gram-positive and Gram-negative bacteria. Results indicated that EMI exhibited superior antibacterial activity compared to structurally similar compounds, reinforcing its potential as a lead compound for drug development.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 3-Ethyl-5-methylisoxazole-4-carboxylic acid | C7H9NO3 | Similar structure but different substituent positions |
| 4-Methylisoxazole-5-carboxylic acid | C6H7NO3 | Lacks ethyl substituent; simpler structure |
| 2-Ethylisoxazole-4-carboxylic acid | C7H9NO3 | Different position of ethyl group |
The comparative analysis shows that while these compounds share structural similarities with EMI, their distinct substituent arrangements may lead to varied biological activities.
Pharmacokinetics
The pharmacokinetic profile of EMI influences its bioavailability and therapeutic potential. Factors such as solubility and molecular weight play critical roles in determining how effectively the compound can be absorbed and utilized within biological systems.
Future Directions
Ongoing research aims to further elucidate the therapeutic applications of this compound. Potential areas include:
- Drug Development : Investigating EMI's efficacy as an antimicrobial or anti-inflammatory agent in clinical settings.
- Biochemical Probing : Utilizing EMI in proteomics for deeper insights into protein interactions and functions.
Q & A
Q. What are the established synthetic routes for 5-ethyl-4-methylisoxazole-3-carboxylic acid, and how can purity be optimized?
Methodological Answer: A common approach involves hydrolysis of ethyl ester precursors under basic conditions. For example, ethyl 5-methyl-3-substituted isoxazole-4-carboxylates can be hydrolyzed using NaOH in MeOH/H₂O (1:1) at 60°C for 20 hours, followed by acidification to precipitate the carboxylic acid . Purity optimization includes recrystallization from ethanol/water mixtures or chromatographic purification (e.g., silica gel with ethyl acetate/hexane). Melting point analysis (e.g., 168–170°C for analogs ) and HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) validate purity.
Q. How is structural characterization performed for this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ identifies substituents (e.g., ethyl/methyl groups and isoxazole ring protons).
- X-ray crystallography : Single-crystal analysis resolves stereochemistry and confirms the isoxazole-carboxylic acid backbone, as demonstrated for ethyl 5-methyl-3-phenylisoxazole-4-carboxylate .
- IR spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and 3100–2500 cm⁻¹ (carboxylic acid O-H) are diagnostic .
Q. What physicochemical properties are critical for experimental design?
Methodological Answer: Key properties include:
- Solubility : Sparingly soluble in water; soluble in polar aprotic solvents (DMSO, DMF) for reactions .
- Stability : Store at 0–6°C in airtight containers to prevent decarboxylation .
- pKa : Estimated ~3.5–4.5 (analogous isoxazole carboxylic acids ), influencing ionization in biological assays.
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during synthesis?
Methodological Answer: Stereoselective synthesis may involve chiral auxiliaries or catalysts. For example, asymmetric alkylation of isoxazole precursors using Evans’ oxazolidinones can induce chirality . Advanced characterization (e.g., circular dichroism or chiral HPLC) validates enantiomeric excess. Contradictions in stereochemical yields (e.g., racemization during hydrolysis) require pH/temperature optimization .
Q. What strategies address contradictions in biological activity data across studies?
Methodological Answer:
- Receptor specificity : Test against glutamate receptor subtypes (AMPA/KA/NMDA) via electrophysiology or radioligand binding .
- Metabolic stability : Incubate with liver microsomes to assess degradation pathways conflicting with in vitro activity .
- SAR analysis : Compare with analogs (e.g., 5-methyl-3-phenyl derivatives ) to identify critical substituents.
Q. How can computational modeling guide the design of bioactive analogs?
Methodological Answer:
- Docking studies : Use Glide or AutoDock to predict binding to targets like GABAₐ receptors (PDB ID: 6HUP).
- DFT calculations : Optimize isoxazole ring geometry and assess electron distribution for reactivity .
- MD simulations : Evaluate stability of ligand-receptor complexes over 100 ns trajectories (AMBER/CHARMM force fields).
Q. What are the challenges in analyzing environmental degradation products?
Methodological Answer:
- LC-MS/MS : Monitor hydrolysis/oxidation products (e.g., ethyl → carboxylic acid conversion) in soil/water matrices.
- Ecotoxicity assays : Use Daphnia magna or Vibrio fischeri to assess byproduct toxicity, addressing discrepancies in environmental risk profiles .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported synthetic yields?
Methodological Answer:
- Reaction monitoring : Use in-situ IR or TLC to identify intermediates (e.g., ester vs. acid forms ).
- Catalyst screening : Compare NaHCO₃ vs. NaOH for hydrolysis efficiency .
- Statistical design : Apply DoE (Design of Experiments) to optimize temperature/solvent ratios .
Q. Why do bioactivity results vary between in vitro and in vivo studies?
Methodological Answer:
- Pharmacokinetics : Assess bioavailability via plasma protein binding (equilibrium dialysis) and BBB permeability (PAMPA assay) .
- Metabolite profiling : Use HRMS to identify active/inactive metabolites in rodent serum .
Safety and Handling
Q. What precautions are necessary for safe laboratory handling?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
